2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol
CAS No.: 5277-99-6
Cat. No.: VC16114885
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5277-99-6 |
|---|---|
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | 2-[[4-(diethylamino)phenyl]iminomethyl]-4-nitrophenol |
| Standard InChI | InChI=1S/C17H19N3O3/c1-3-19(4-2)15-7-5-14(6-8-15)18-12-13-11-16(20(22)23)9-10-17(13)21/h5-12,21H,3-4H2,1-2H3 |
| Standard InChI Key | FTFJKDPPUAKRPI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
2-((E)-{[4-(Diethylamino)phenyl]imino}methyl)-4-nitrophenol (molecular formula: C₁₆H₁₆N₃O₃) consists of a phenolic core with a nitro group at the para position and an (E)-configured imine bond linking it to a 4-diethylaminophenyl moiety. The nitro group (-NO₂) is a strong electron-withdrawing group, while the diethylamino (-N(C₂H₅)₂) substituent acts as an electron donor, creating a push-pull electronic system. This configuration influences the compound’s tautomeric behavior and spectroscopic properties .
| Property | Value/Description |
|---|---|
| Molecular Weight | 298.32 g/mol |
| Key Functional Groups | Phenolic -OH, nitro (-NO₂), imine (C=N) |
| Tautomeric Forms | Keto (quinoid) and enol (phenolic) |
Synthesis and Characterization
Synthetic Methodology
The compound is typically synthesized via a condensation reaction between 4-nitro-2-hydroxybenzaldehyde and 4-diethylaminoaniline in ethanol under reflux conditions . The reaction proceeds through nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Reaction Scheme:
4-Nitro-2-hydroxybenzaldehyde + 4-Diethylaminoaniline → 2-((E)-{[4-(Diethylamino)phenyl]imino}methyl)-4-nitrophenol + H₂O
Spectroscopic Characterization
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¹H NMR: The imine proton (CH=N) resonates as a singlet at δ 8.3–8.5 ppm, while the phenolic -OH appears as a broad peak at δ 10–12 ppm. The diethylamino group’s methyl and methylene protons show signals at δ 1.2–1.4 (triplet) and δ 3.3–3.5 (quartet), respectively .
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IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹), NO₂ (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric), and O-H (3200–3400 cm⁻¹) are observed.
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UV-Vis: Absorption maxima at 365 nm (π→π* transition of the imine) and 450 nm (n→π* transition of the nitro group) indicate charge-transfer interactions .
Keto-Enol Tautomerism
The compound exhibits solvent-dependent keto-enol tautomerism, a phenomenon critical to its chemical reactivity and applications.
Tautomeric Equilibrium
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Keto Form: Dominates in nonpolar solvents (e.g., chloroform), stabilized by intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen.
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Enol Form: Favored in polar aprotic solvents (e.g., DMSO), where the nitro group’s electron-withdrawing effect stabilizes the deprotonated enolate .
Equilibrium Constants:
| Solvent | % Keto | % Enol |
|---|---|---|
| Chloroform | 85 | 15 |
| DMSO | 20 | 80 |
Spectroscopic Evidence
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¹H NMR: In DMSO-d₆, the enolic form shows a downfield-shifted -OH signal (δ 12.5 ppm) due to increased acidity, while the keto form in CDCl₃ displays a weakened -OH signal (δ 10.8 ppm) .
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UV-Vis: A redshift from 365 nm (keto) to 390 nm (enol) correlates with the tautomeric shift.
Electronic and Optical Properties
The push-pull electronic structure confers notable nonlinear optical (NLO) properties. Density functional theory (DFT) calculations predict a first hyperpolarizability (β) of 1.5 × 10⁻²⁸ esu, suggesting potential in photonic applications . The diethylamino group enhances electron donation, while the nitro group stabilizes charge separation, as visualized in molecular electrostatic potential (MEP) maps.
Applications and Future Directions
Sensing Technologies
The compound’s tautomerism and fluorescence quenching in the presence of metal ions (e.g., Cu²⁺, Fe³⁺) make it a candidate for ion-selective sensors. Chelation with metals disrupts the conjugated π-system, altering absorption and emission profiles .
Materials Science
Schiff bases like this compound serve as ligands for transition metal complexes, which are explored for catalytic and magnetic properties. For example, Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions.
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